rac Deoxy-O-desmethyl Venlafaxine-d6
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Overview
Description
rac Deoxy-O-desmethyl Venlafaxine-d6: is a deuterated analog of rac Deoxy-O-desmethyl Venlafaxine, a derivative of Venlafaxine. Venlafaxine is a well-known antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. The deuterated version, this compound, is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Venlafaxine and its derivatives .
Preparation Methods
The synthesis of rac Deoxy-O-desmethyl Venlafaxine-d6 involves multiple steps, starting from the appropriate cyclohexyl and phenol derivatives. The key steps include:
Formation of the cyclohexyl-phenol intermediate: This involves the reaction of cyclohexyl bromide with phenol in the presence of a base.
Introduction of the deuterated dimethylamino group: This step involves the reaction of the intermediate with deuterated dimethylamine (dimethyl-d6) under controlled conditions to form the final product.
Chemical Reactions Analysis
rac Deoxy-O-desmethyl Venlafaxine-d6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenol group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac Deoxy-O-desmethyl Venlafaxine-d6 is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Venlafaxine and its derivatives.
Metabolic Pathways: Researchers use the compound to investigate the metabolic pathways of Venlafaxine, including the identification of metabolites and their pharmacological activities.
Mechanism of Action
The mechanism of action of rac Deoxy-O-desmethyl Venlafaxine-d6 is similar to that of Venlafaxine. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression and anxiety. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET) .
Comparison with Similar Compounds
rac Deoxy-O-desmethyl Venlafaxine-d6 can be compared with other similar compounds, such as:
Venlafaxine: The parent compound, which is widely used as an antidepressant.
O-desmethyl Venlafaxine:
Deuterated Venlafaxine: Other deuterated analogs of Venlafaxine used for similar research purposes.
The uniqueness of this compound lies in its deuterated nature, which provides advantages in pharmacokinetic studies due to the kinetic isotope effect, leading to more stable and predictable metabolic profiles.
Properties
IUPAC Name |
4-[2-[bis(trideuteriomethyl)amino]-1-cyclohexylethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFZQQZVCEESN-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.